Cas no 1091107-15-1 (N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
![N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1091107-15-1x500.png)
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- SR-01000922337
- F5328-0028
- 1091107-15-1
- SR-01000922337-1
- AKOS024507109
-
- インチ: 1S/C20H23NO5S/c22-27(23,17-6-7-18-19(14-17)26-13-12-25-18)21-15-20(8-10-24-11-9-20)16-4-2-1-3-5-16/h1-7,14,21H,8-13,15H2
- InChIKey: DSNZUTBQHBXDTG-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(S(NCC3(C4=CC=CC=C4)CCOCC3)(=O)=O)C=C2OCC1
計算された属性
- せいみつぶんしりょう: 389.12969401g/mol
- どういたいしつりょう: 389.12969401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 578
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5328-0028-1mg |
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1091107-15-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5328-0028-25mg |
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1091107-15-1 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5328-0028-2μmol |
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1091107-15-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5328-0028-20mg |
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1091107-15-1 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5328-0028-75mg |
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1091107-15-1 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5328-0028-2mg |
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1091107-15-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5328-0028-40mg |
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1091107-15-1 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5328-0028-4mg |
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1091107-15-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5328-0028-5mg |
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1091107-15-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5328-0028-50mg |
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1091107-15-1 | 50mg |
$160.0 | 2023-09-10 |
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 関連文献
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamideに関する追加情報
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS No. 1091107-15-1): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
The compound N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, identified by its CAS number 1091107-15-1, represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural features and promising biological activities. The presence of a phenyloxan moiety and a sulfonamide group at the 6-position of the benzodioxine core imparts distinct chemical properties that make it a valuable candidate for further investigation.
In recent years, the development of novel scaffolds with enhanced pharmacological profiles has been a cornerstone of medicinal chemistry. The benzodioxine scaffold, characterized by its oxygen-containing heterocycle fused to a benzene ring, has shown potential in various therapeutic applications. The incorporation of a methyl group at the 4-position of the phenyloxan ring further diversifies its chemical space, enabling the exploration of new pharmacophoric interactions. This compound exemplifies the growing interest in designing molecules that combine structural complexity with functional versatility.
The sulfonamide functional group is another key feature of this compound that contributes to its biological relevance. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of the sulfonamide at the 6-position of the benzodioxine ring is particularly noteworthy, as it may modulate the electronic properties of the molecule and influence its binding affinity to biological targets. This positional flexibility offers a rich ground for structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have enabled researchers to predict and rationalize the biological behavior of complex molecules with unprecedented accuracy. Molecular modeling studies on N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide have suggested that its unique scaffold may interact with various protein targets involved in critical biological pathways. These predictions are supported by experimental data from high-throughput screening (HTS) campaigns, which have identified several derivatives of this class as potent inhibitors of relevant enzymes and receptors.
The synthesis of this compound involves multiple steps that highlight the synthetic prowess required to construct such intricate molecular architectures. Key synthetic strategies include nucleophilic substitution reactions to introduce the phenyloxan moiety and palladium-catalyzed cross-coupling reactions to establish the methyl group linkage. These methodologies not only showcase the versatility of modern organic synthesis but also provide a foundation for scalable production processes.
In vitro studies have begun to elucidate the pharmacological profile of N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Initial results indicate that this compound exhibits moderate activity against certain cancer cell lines, suggesting potential as an anticancer agent. Additionally, preliminary investigations into its anti-inflammatory properties have shown promising results in animal models. These findings underscore the importance of continued research to fully harness the therapeutic potential of this novel molecule.
The role of sulfonamides as probes in drug discovery cannot be overstated. Their ability to modulate enzyme activity and receptor binding makes them invaluable tools for understanding disease mechanisms and developing new treatments. The structural features of N-(4-phenoxyoxanoyl)-methyl]-2,3-dihydro-benzodioxin -6-sulfonamide (CAS No. 1091107 - 15 - 1), particularly the combination of a phenyloxan ring and a sulfonamide group, positions it as a unique entity within this class.
The benzodioxine scaffold itself has been less explored compared to other heterocyclic systems like indole or pyrazole derivatives. However, recent studies have highlighted its potential as a privileged scaffold in medicinal chemistry due to its ability to engage multiple binding sites on biological targets. The sulfonamide substituent further enhances this potential by providing additional interaction points through hydrogen bonding or ionic interactions.
The development of new synthetic methodologies is crucial for advancing drug discovery efforts. The synthesis of complex molecules like N-(4-phenoxyoxanoyl)-methyl]-2 ,3 -dihydro-benzodioxin -6 -sulfonamide requires innovative approaches that balance efficiency with scalability . Recent advances in flow chemistry , for example , have enabled researchers to perform multi-step syntheses under controlled conditions with high reproducibility . These techniques are particularly valuable for producing libraries
1091107-15-1 (N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide) 関連製品
- 1353958-98-1(tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate)
- 105249-06-7(Desfluoro Cisapride)
- 1820580-27-5(Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)-)
- 1187055-81-7(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one)
- 192132-79-9(Carbamic acid,[2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI))
- 1058232-25-9(1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine)
- 1217209-31-8(6-methyl-2-(2Z)-3-phenylprop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride)
- 332157-35-4(3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide)
- 2138054-32-5(rac-1-[(2R,3R)-1-(4-nitrobenzenesulfonyl)-2-phenylpiperidin-3-yl]methanamine)
- 2247487-29-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate)




